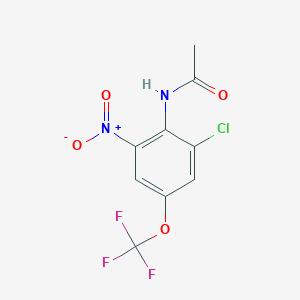

2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide

Description

2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide is a substituted acetanilide derivative characterized by a chloro (-Cl) group at the 2' position, a nitro (-NO₂) group at the 6' position, and a trifluoromethoxy (-OCF₃) group at the 4' position. The acetanilide backbone (N-phenylacetamide) is a common structural motif in pharmaceuticals, agrochemicals, and organic intermediates.

Properties

IUPAC Name |

N-[2-chloro-6-nitro-4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2O4/c1-4(16)14-8-6(10)2-5(19-9(11,12)13)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTLLCCNWMZSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-6’-nitro-4’-(trifluoromethoxy)acetanilide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2’-chloro-4’-(trifluoromethoxy)acetanilide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-6’-nitro-4’-(trifluoromethoxy)acetanilide may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-6’-nitro-4’-(trifluoromethoxy)acetanilide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the acetanilide moiety, to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate, solvents like acetone or water.

Major Products Formed

Reduction: 2’-Chloro-6’-amino-4’-(trifluoromethoxy)acetanilide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the acetanilide moiety.

Scientific Research Applications

2’-Chloro-6’-nitro-4’-(trifluoromethoxy)acetanilide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Chloro-6’-nitro-4’-(trifluoromethoxy)acetanilide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethoxy groups can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s closest structural analogs include substituted acetanilides such as 4-aminoacetanilide (PAA) and other nitro- or halogenated derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Substituted Acetanilides

*Estimated based on substituent contributions.

Key Observations:

Electronic Effects: The trifluoromethoxy (-OCF₃) group in this compound is strongly electron-withdrawing, comparable to nitro groups. The combined presence of Cl and NO₂ groups may synergistically increase oxidative stability but reduce solubility in polar solvents.

Solubility and Lipophilicity: PAA exhibits high water solubility due to its amino group, making it suitable for aqueous-phase reactions . In contrast, the trifluoromethoxy and nitro groups in the target compound likely render it highly lipophilic, favoring organic solvents like dichloromethane or DMF.

Applications: PAA: Primarily used in dye synthesis (e.g., azo dyes) and as a precursor to analgesics like paracetamol .

Research Findings and Limitations

- Synthetic Challenges : The trifluoromethoxy group’s introduction often requires specialized fluorination reagents (e.g., HF-pyridine), complicating large-scale synthesis.

- Biological Activity : Nitro and chloro groups are associated with antimicrobial and herbicidal activity in analogs, but toxicity profiles for the target compound remain unstudied.

- Data Gaps: No direct experimental data (e.g., NMR, HPLC) for the target compound were found in the provided evidence. Comparative inferences are drawn from structurally related compounds.

Biological Activity

2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide, with the molecular formula and a molecular weight of 298.6 g/mol, is a compound of interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- CAS Number : 241154-03-0

- Molecular Structure : Contains a chloro group, nitro group, and trifluoromethoxy moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been observed to inhibit various enzymes, potentially affecting metabolic pathways. For instance, studies have indicated its role in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Antimicrobial Activity : It has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the trifluoromethoxy group enhances its lipophilicity, aiding in membrane penetration and subsequent bactericidal effects .

- Anti-inflammatory Properties : Research indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

- AChE Inhibition : In a study published in Journal of Medicinal Chemistry, the compound was tested for AChE inhibition using an MTT assay. Results indicated a significant inhibition effect at concentrations as low as 12 μM, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Efficacy : Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 μg/mL for E. coli, indicating its potential as a broad-spectrum antimicrobial agent .

- Inflammation Modulation : A recent study showed that treatment with this compound reduced TNF-alpha secretion in LPS-stimulated macrophages by approximately 40%, highlighting its potential anti-inflammatory effects .

Q & A

Q. What are the recommended analytical methods for characterizing 2'-Chloro-6'-nitro-4'-(trifluoromethoxy)acetanilide, and how should conflicting spectral data be resolved?

- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI+ for [M+H]+ ions as in ), nuclear magnetic resonance (NMR) to resolve substituent positions (e.g., distinguishing chloro and nitro groups via - and -NMR), and infrared spectroscopy (IR) to identify functional groups like the trifluoromethoxy moiety.

- Data Contradictions : Cross-validate with chromatographic purity assessments (HPLC/GC) to rule out impurities or degradation products. For example, discrepancies in values (e.g., 27 vs. 38 in soil mobility studies for acetanilide derivatives ) may arise from differences in organic matter content or pH; replicate experiments under standardized conditions are critical.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Stepwise Functionalization : Begin with selective nitration of the aromatic ring, followed by chloro-substitution using thionyl chloride (as in ). Introduce the trifluoromethoxy group via Ullmann coupling or nucleophilic displacement.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates, as demonstrated in . For final product crystallization, employ solvent-pair systems (e.g., ethanol/water) to enhance purity.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of glyoxal or other cyclizing agents to minimize side products.

Q. What stability considerations are critical for handling this compound in aqueous or biological systems?

- Methodology :

- Hydrolytic Stability : Conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C) to identify labile bonds (e.g., acetanilide linkage). suggests acetanilide derivatives hydrolyze slowly in neutral water but degrade rapidly under acidic/basic conditions .

- Photostability : Expose the compound to UV-Vis light (300–500 nm) and analyze degradation products via LC-MS to assess photolytic pathways.

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

- Methodology :

- QSAR Models : Use log (estimated via EPI Suite) to predict bioaccumulation potential. reports a low bioconcentration factor (BCF = 4.5) for acetanilide derivatives, suggesting limited uptake in aquatic organisms .

- Molecular Dynamics : Simulate soil adsorption using experimentally derived values (27–38) to assess mobility in silt loam or sandy soils .

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates of trifluoromethoxy vs. methoxy groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The electron-withdrawing nature of the trifluoromethoxy group may reduce oxidative addition efficiency.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution reactions.

Q. How do structural modifications influence the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodology :

- Docking Studies : Map the nitro and chloro substituents to active-site pockets of target enzymes (e.g., cytochrome P450 isoforms) using AutoDock Vina.

- Mutagenesis Assays : Replace key residues in the enzyme (e.g., histidine or cysteine) to identify binding dependencies.

Q. How should researchers address discrepancies in reported toxicity data for structurally related acetanilide derivatives?

- Methodology :

- Meta-Analysis : Compare acute toxicity (e.g., LC) across species (e.g., fish vs. lampreys in ). Account for differences in metabolic pathways (e.g., cytochrome-mediated detoxification).

- Dose-Response Curves : Re-evaluate conflicting data using standardized OECD guidelines for aquatic toxicity testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.